N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine
Description
N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine (hereafter referred to by its full systematic name) is a tetra-substituted diamine derivative featuring four 4-bromophenyl groups symmetrically attached to a biphenyl backbone. It is synthesized via bromination of N,N,N’,N’-tetraphenylbenzidine using N-bromosuccinimide (NBS) in dimethylformamide (DMF), achieving a high yield of 97% without requiring further purification . The compound’s structure is confirmed by $ ^1 \text{H-NMR} $, with characteristic peaks at δ 7.45 (d, 4H), 7.36 (d, 8H), and 6.98 (d, 8H) . Its derivative, TAB-2TFSI (di{bis(trifluoromethylsulfonyl)imide}), is utilized in doped semiconducting polymers for organic plasmonics and thin-film applications .
The bromine substituents confer strong electron-withdrawing properties, enhancing stability and enabling applications in optoelectronics, such as hole-transport layers (HTLs) in perovskite solar cells and organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
4-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]-N,N-bis(4-bromophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Br4N2/c37-27-5-17-33(18-6-27)41(34-19-7-28(38)8-20-34)31-13-1-25(2-14-31)26-3-15-32(16-4-26)42(35-21-9-29(39)10-22-35)36-23-11-30(40)12-24-36/h1-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGHMHFRUWWRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)N(C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Br4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
The reaction employs bromine (Br₂) as the brominating agent in chloroform (CHCl₃) under ice-cold conditions to minimize side reactions. Key parameters include:
| Parameter | Detail |
|---|---|
| Starting material | N,N,N',N'-Tetraphenylbiphenyl-4,4'-diamine |
| Solvent | Chloroform (CHCl₃) |
| Brominating agent | Bromine (Br₂) in CHCl₃ |
| Temperature | 0°C (ice bath) |
| Reaction time | 45 minutes |
| Workup | Precipitation in hot ethanol (EtOH) |
Procedural Details
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Dissolution : The starting material (2.0 g, 4.0 mmol) is dissolved in 80 mL of CHCl₃.
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Bromine addition : A solution of Br₂ (0.6 mL) in CHCl₃ (20 mL) is added dropwise at 0°C to prevent uncontrolled exothermic reactions.
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Stirring : The mixture is stirred for 45 minutes, allowing complete bromination at the para-positions of the phenyl rings.
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Precipitation : The product is isolated by adding the reaction mixture to 500 mL of hot ethanol, yielding a microcrystalline white precipitate.
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Purification : The crude product is filtered, washed with ethanol, and dried under reduced pressure.
Characterization Data
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¹H NMR (300 MHz, CDCl₃) : δ = 7.5 (d, 4H), 7.4 (d, 8H), 7.1 (d, 4H), 7.0 ppm (d, 8H), confirming the substitution pattern.
Alternative Synthetic Routes
Synthesis from 4,4'-Dibromotriphenylamine
Comparative Analysis of Preparation Methods
Efficiency and Practicality
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Bromination method : Advantages include high regioselectivity and moderate yields (58%). Challenges involve handling toxic Br₂ and stringent temperature control.
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Alternative routes : Limited by incomplete documentation or indirect relevance to the target compound.
Chemical Reactions Analysis
Types of Reactions
N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in synthesizing complex organic molecules and polymers. Its unique structure allows for the formation of various derivatives through chemical transformations such as oxidation, reduction, and substitution reactions .
Biological Research
Research indicates that N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine can interact with biological targets, making it a candidate for developing bioactive molecules. It has potential applications as a probe in biochemical assays and in the design of therapeutic agents .
Material Science
This compound is utilized in producing advanced materials such as semiconducting polymers and nanoantennas for tunable organic plasmonics. Its bromophenyl groups contribute to its electronic properties, making it suitable for applications in organic electronics .
Pharmaceutical Development
Ongoing research is investigating its potential as a therapeutic agent across various medical applications. The compound's ability to modulate biological activity through receptor binding positions it as a valuable candidate in drug discovery .
Case Study 1: Interaction with Biological Targets
A study examined the interaction of this compound with various enzymes and receptors. The results indicated significant binding affinity, suggesting its potential role in drug development aimed at specific biological pathways .
Case Study 2: Synthesis of Advanced Materials
In another investigation, the compound was incorporated into polymer matrices to enhance electrical conductivity. The study demonstrated improved performance characteristics in devices fabricated from these materials, highlighting its utility in electronic applications .
Mechanism of Action
The mechanism of action of N4,N4,N4’,N4’-Tetrakis(4-bromophenyl)-[1,1’-biphenyl]-4,4’-diamine involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bromophenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Bromine substituents increase molecular weight by ~260 g/mol compared to methyl groups, reducing solubility in non-polar solvents .
- Methoxy and naphthyl groups improve solubility in organic solvents but lack the electron-withdrawing capability of bromine .
- Terphenyl-based analogs (e.g., TaTm) exhibit broader conjugation for enhanced charge transport but require complex vacuum deposition .
Electronic and Optoelectronic Performance
HOMO/LUMO Levels and Bandgap
- Target Compound : Bromine’s electron-withdrawing nature lowers HOMO levels (-5.4 eV estimated), facilitating hole injection in OLEDs .
- Methoxy-Substituted Analog (TPA-BP-TPA) : Methoxy groups raise HOMO levels (-4.9 eV), favoring electron donation in inverted perovskite solar cells .
- Terphenyl-Based TaTm : Extended conjugation narrows bandgap (ΔEST ≈ 0.06 eV), enabling thermally activated delayed fluorescence (TADF) but with poor operational stability (LT₈₀ < 1 h) .
Critical Insights :
- Bromine’s stability under atmospheric conditions makes the target compound superior in HTLs compared to methyl- or methoxy-substituted analogs .
Biological Activity
N4,N4,N4',N4'-Tetrakis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-diamine (CAS No. 113664-24-7) is a synthetic organic compound with potential biological activities. This article reviews its biological properties, including anticancer activity, antibacterial effects, and other pharmacological applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C36H24Br4N2
- Molecular Weight : 804.21 g/mol
- Structure : The compound consists of a biphenyl core with four brominated phenyl groups attached to the nitrogen atoms, enhancing its electronic properties and potential biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism appears to involve the inhibition of critical enzymes and pathways associated with cancer cell proliferation.
Case Studies and Findings
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Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including melanoma (G-361) and breast cancer (MCF-7). The MTT assay demonstrated that the compound significantly reduced cell viability in a dose-dependent manner without affecting normal fibroblast cells .
- The compound's IC50 values were determined to be in the micromolar range, showcasing its potential as an effective anticancer agent.
- Mechanism of Action :
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Initial studies suggest it possesses moderate antibacterial activity against various strains.
Research Findings
- Minimum Inhibitory Concentrations (MICs) : The compound was tested against several bacterial strains, revealing MIC values ranging from 8 to 256 µg/mL. It showed promising results against both Gram-positive and Gram-negative bacteria .
- Comparison with Standard Antibiotics : In comparative studies, this compound exhibited activity comparable to or greater than that of established antibiotics like ciprofloxacin .
Toxicological Considerations
While the compound shows potential therapeutic benefits, it is essential to assess its toxicity profile. Preliminary studies indicate low cytotoxicity against normal cell lines at therapeutic concentrations, suggesting a favorable safety margin for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
